molecular formula C8H6OS B3058529 Benzo[b]thiophene-2-ol CAS No. 89939-87-7

Benzo[b]thiophene-2-ol

Cat. No. B3058529
CAS RN: 89939-87-7
M. Wt: 150.2 g/mol
InChI Key: ZEXIVBYDDCIOKA-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-2-ol is an organic compound that belongs to the class of 1-benzothiophenes . It is used in the preparation of 2-thianapthenylphenyllithium, via metalation by n-butyllithium . It is also used in the organic and pharmaceutical industry as a component in the synthesis of raloxifene, a breast cancer therapeutic, or hydrodesulfurization reactions .


Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves heterocyclization of various substrates . A one-step synthesis of benzo[b]thiophenes has been achieved by an aryne reaction with alkynyl sulfides . This method allows the synthesis of a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides .


Molecular Structure Analysis

The molecular structure of benzo[b]thiophene consists of a five-membered ring made up of one sulfur atom . The molecular weight of benzo[b]thiophene is 134.198 .


Chemical Reactions Analysis

Benzo[b]thiophene derivatives are synthesized through various reactions. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives . The Paal–Knorr reaction, a condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is another method .

Scientific Research Applications

Synthesis and Characterization

Benzo[b]thiophene derivatives are synthesized for their wide spectrum of pharmacological properties. The synthesis involves creating compounds like thiadiazoles, oxadiazoles, and pyrazoles, characterized by various spectral studies. Some synthesized compounds have shown potent antibacterial, antifungal, and anti-inflammatory activities (Isloor, Kalluraya, & Pai, 2010).

Pharmaceutical Applications

Benzo[b]thiophene derivatives are used as selective estrogen receptor modulators. Methods for synthesizing these derivatives often involve intramolecular cyclization and aromatic nucleophilic substitution reactions, leading to various 2-arylbenzo[b]thiophenes (David et al., 2005).

Medicinal Chemistry

These compounds are present in many natural and non-natural compounds, exhibiting a broad range of applications in medicinal chemistry, such as antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities. Benzo[b]thiophene derivatives are also used as building blocks or intermediates in synthesizing pharmaceutically important molecules (Duc, 2020).

Material Science Applications

In material science, benzo[b]thiophene derivatives have been employed as organic photoelectric materials and organic semiconductors. Their utility in these fields underlines their versatility beyond pharmaceutical applications (Dillon et al., 2018).

Synthesis of Spiroheterocycles

Benzo[b]thiophen-3(2H)-one 1,1-dioxide, a derivative, is used in synthesizing new heterocyclic systems like 3H,2′H-spiro[benzo[b]thieno[3,2-b]pyridine-3,2′-benzo[b]thiophene]. This showcases its role in developing novel chemical structures (Cekavicus et al., 2008).

Antimicrobial Applications

Several benzo[b]thiophene acylhydrazones have been synthesized and evaluated as antimicrobial agents, particularly against multidrug-resistant Staphylococcus aureus. This highlights the potential of benzo[b]thiophene derivatives in addressing antibiotic resistance (Barbier et al., 2022).

Mechanism of Action

While the specific mechanism of action for benzo[b]thiophene-2-ol is not detailed in the search results, it is known that thiophene-based compounds exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

Benzo[b]thiophene-2-ol is harmful if swallowed . It may cause severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-benzothiophen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6OS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXIVBYDDCIOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480585
Record name Benzo[b]thiophene-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89939-87-7
Record name Benzo[b]thiophene-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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